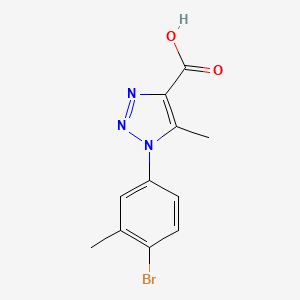

1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:

Starting Materials: The synthesis begins with 4-bromo-3-methylphenylamine, which undergoes diazotization to form the corresponding diazonium salt.

Cycloaddition Reaction: The diazonium salt is then subjected to a cycloaddition reaction with an alkyne, such as propargyl alcohol, under copper(I) catalysis to form the triazole ring.

Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Oxidation: Mild oxidizing agents such as hydrogen peroxide.

Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide formation.

Major Products:

Substitution Products: Derivatives with different substituents on the phenyl ring.

Coupling Products: Amides or esters formed from the carboxylic acid group.

Aplicaciones Científicas De Investigación

1-(4-Bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.

Biological Studies: Used as a probe in studying enzyme mechanisms and protein-ligand interactions.

Material Science: Employed in the synthesis of novel polymers and materials with specific electronic properties.

Mecanismo De Acción

The mechanism by which 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its application:

Biological Targets: It can bind to enzymes or receptors, modulating their activity. The triazole ring often participates in hydrogen bonding with amino acid residues in the active site of enzymes.

Pathways Involved: It may influence signaling pathways by acting as an inhibitor or activator of specific enzymes.

Comparación Con Compuestos Similares

1-(4-Bromo-3-methylphenyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which affects its reactivity and applications.

5-Methyl-1H-1,2,3-triazole-4-carboxylic acid:

Uniqueness: 1-(4-Bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of a brominated phenyl ring and a triazole ring with a carboxylic acid group. This combination provides a versatile scaffold for further functionalization and a wide range of applications in different fields.

Actividad Biológica

1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 933242-93-4) is a triazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds characterized by the presence of nitrogen atoms in their ring structure. Its unique molecular configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₁H₁₀BrN₃O₂

- Molecular Weight : 296.12 g/mol

- Structure : The compound features a brominated phenyl ring, a triazole ring, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and π-π interactions. The triazole ring plays a crucial role in binding to active sites of proteins, potentially modulating enzyme activity and influencing various signaling pathways.

Antimicrobial Activity

Several studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains and fungi, demonstrating inhibitory effects that suggest potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These results indicate that the compound may serve as a promising candidate for developing new antimicrobial therapies.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using the DPPH radical scavenging method. The results showed that it possesses notable radical scavenging activity, which is essential for preventing oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid (Control) | 90 |

| This compound | 75 |

This data suggests that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications.

Enzyme Inhibition Studies

Research has shown that this triazole derivative can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 12.5 |

The inhibition of AChE suggests potential applications in treating Alzheimer's disease and other cognitive disorders.

Case Studies

A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various triazole derivatives including this compound. It was found that modifications on the brominated phenyl ring significantly influenced biological activity, with certain substitutions enhancing potency against targeted enzymes and microbial strains .

In another investigation, the compound was utilized as a probe in studying protein-ligand interactions within cancer cell lines. The results indicated that it could disrupt critical signaling pathways involved in tumor growth .

Propiedades

IUPAC Name |

1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-6-5-8(3-4-9(6)12)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRNLSYOKPJLIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.